Azetidine, 2-(3-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-
Description
Azetidine, 2-(3-bromophenyl)-1-[(4-methylphenyl)sulfonyl]- is a substituted azetidine derivative characterized by a four-membered azetidine ring functionalized with a 3-bromophenyl group at position 2 and a 4-methylphenylsulfonyl group at position 1.
Properties
CAS No. |
824390-92-3 |
|---|---|
Molecular Formula |
C16H16BrNO2S |
Molecular Weight |
366.3 g/mol |
IUPAC Name |
2-(3-bromophenyl)-1-(4-methylphenyl)sulfonylazetidine |
InChI |
InChI=1S/C16H16BrNO2S/c1-12-5-7-15(8-6-12)21(19,20)18-10-9-16(18)13-3-2-4-14(17)11-13/h2-8,11,16H,9-10H2,1H3 |
InChI Key |
HSPIVCUANDUTER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC2C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways for Azetidine, 2-(3-Bromophenyl)-1-[(4-Methylphenyl)Sulfonyl]-
Two-Step Condensation-Cyclization Strategy
The most widely documented method for synthesizing this compound involves a two-step process: (1) Schiff base formation between 4-methylbenzenesulfonamide and 3-bromobenzaldehyde, followed by (2) cyclization with chloroacetyl chloride to construct the β-lactam (azetidin-2-one) ring.
Step 1: Synthesis of N-[(E)-(3-Bromophenyl)Methylidene]-4-Methylbenzenesulfonamide
A mixture of 4-methylbenzenesulfonamide (0.01 mol, 1.12 g) and 3-bromobenzaldehyde (0.01 mol) in anhydrous ethanol (20 mL) is refluxed for 5–6 hours. The reaction progress is monitored via thin-layer chromatography (TLC) using a mobile phase of carbon tetrachloride/methanol (2:1). Upon completion, the mixture is poured onto crushed ice, filtered, and recrystallized from ethanol to yield the Schiff base intermediate as a pale-yellow solid.
Key Reaction Parameters:
- Solvent: Anhydrous ethanol
- Temperature: Reflux (~78°C)
- Yield: 72–85% (depending on substituents)
Step 2: Cyclization to Form the Azetidin-2-One Core
The Schiff base (0.01 mol) is dissolved in anhydrous ethanol, and triethylamine (0.01 mol) is added under stirring. Chloroacetyl chloride (0.01 mol, 1.12 g) is introduced dropwise, and the reaction mixture is refluxed for 9–10 hours. TLC analysis (n-hexane/ethyl acetate, 3:1) confirms reaction completion. The product is precipitated using ice-cold water, filtered, and recrystallized from ethanol to obtain the title compound as a white crystalline solid.
Optimized Conditions:
- Base: Triethylamine (stochiometric equivalence)
- Cyclization Agent: Chloroacetyl chloride
- Yield: 58% (for 3-bromophenyl variant)
Alternative Approaches and Comparative Analysis
While the condensation-cyclization route remains predominant, other methods have been explored:
Hydrazinoacetyl Sulfonamide Intermediate Route
A study involving sulfonamide derivatives demonstrated that hydrazinoacetyl intermediates could undergo cyclization to form β-lactams. However, this method primarily yields N-pyrimidin-2-yl or N-oxazol-5-yl analogs rather than the 3-bromophenyl variant, limiting its applicability to the target compound.
Spirocyclic Azetidine Synthesis
Research into spirocyclic systems employed lithium tetramethylpiperidide (LiTMP) and formaldehyde analogs for ring expansion. Though innovative, this approach focuses on fused and bridged azetidines, making it unsuitable for synthesizing monosubstituted derivatives like the target compound.
Structural and Spectroscopic Characterization
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₃BrClNO₃S |
| Molecular Weight | 414.70 g/mol |
| Melting Point | 166°C |
| Appearance | White crystalline solid |
Spectroscopic Data
Infrared (IR) Spectroscopy
| Absorption (cm⁻¹) | Assignment |
|---|---|
| 3049 | Aromatic C-H stretching |
| 1870 | β-Lactam C=O stretching |
| 668 | C-Br stretching |
| 704 | C-Cl stretching |
| 1172 | S=O stretching (sulfonamide) |
Nuclear Magnetic Resonance (¹H-NMR)
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 2.41 | Singlet | 3H | CH₃ (4-methylphenyl) |
| 5.11–5.28 | Doublet | 1H | C-H (azetidine ring) |
| 4.33 | Singlet | 1H | CH-Cl |
| 7.31–7.58 | Multiplet | 6H | Aromatic protons |
Mass Spectrometry
- ESI-MS (m/z): 415.68 [M + H]⁺ (calculated: 414.70)
Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 46.34 | 46.34 |
| H | 3.16 | 3.09 |
| N | 3.38 | 3.39 |
Mechanistic Insights
Schiff Base Formation
The condensation of 4-methylbenzenesulfonamide with 3-bromobenzaldehyde proceeds via nucleophilic attack of the sulfonamide’s amine group on the aldehyde carbonyl, followed by dehydration to form the imine (C=N) bond. Ethanol acts as both solvent and proton shuttle, facilitating reversible imine formation.
β-Lactam Cyclization
Chloroacetyl chloride reacts with the Schiff base in a Staudinger-type [2+2] cycloaddition. Triethylamine deprotonates the imine nitrogen, enabling nucleophilic attack on the chloroacetyl chloride’s carbonyl carbon. Subsequent intramolecular displacement of chloride forms the strained azetidin-2-one ring.
Challenges and Optimization Opportunities
Yield Limitations
The moderate yield (58%) in the final cyclization step suggests competing side reactions, such as:
- Hydrolysis of chloroacetyl chloride to glycolic acid.
- Oligomerization of intermediates.
Proposed Solutions:
- Use of molecular sieves to minimize moisture.
- Slow addition of chloroacetyl chloride at reduced temperatures (0–5°C).
Purification Considerations
Recrystallization from ethanol effectively removes unreacted starting materials but may co-precipitate regioisomers. Column chromatography (silica gel, ethyl acetate/hexane) could enhance purity but complicates large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-1-tosylazetidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the nitrogen atom or the aromatic ring.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with other groups.
Common Reagents and Conditions
- **Ox
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions typically involve the use of polar aprotic solvents and bases.
Biological Activity
Azetidine derivatives, particularly those containing sulfonyl and halogen substituents, have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Azetidine, 2-(3-bromophenyl)-1-[(4-methylphenyl)sulfonyl]- , examining its synthesis, biological evaluations, and structure-activity relationships (SAR).
Synthesis of Azetidine Derivatives
The synthesis of azetidine derivatives typically involves the reaction of substituted aromatic aldehydes with sulfonamides. For instance, the synthesis of Azetidine, 2-(3-bromophenyl)-1-[(4-methylphenyl)sulfonyl]- can be achieved through a multi-step process involving the formation of azetidine rings and subsequent functionalization at various positions.
General Synthetic Procedure:
-
Starting Materials :
- 3-bromobenzaldehyde
- 4-methylbenzenesulfonamide
- Triethylamine
- Chloroacetyl chloride
-
Reaction Conditions :
- The aldehyde and sulfonamide are reacted in an anhydrous solvent (e.g., ethanol) under reflux conditions.
- Completion is monitored using thin-layer chromatography (TLC).
- The product is purified through recrystallization.
Antimicrobial Activity
Research has shown that azetidine derivatives exhibit significant antimicrobial properties. For example, compounds with a sulfonamide moiety have been tested against various bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Azetidine derivative | Staphylococcus aureus (MRSA) | 12.5–25 μg/mL |
| Azetidine derivative | Escherichia coli | 25–50 μg/mL |
These findings suggest that the presence of bromine and methyl groups enhances antibacterial activity against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
In vitro studies have demonstrated that certain azetidine derivatives possess cytotoxic effects against cancer cell lines. For instance, derivatives were tested on MCF-7 (breast cancer) and MDA-MB-231 cells, showing promising results:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Azetidine derivative | MCF-7 | 15 |
| Azetidine derivative | MDA-MB-231 | 10 |
These results indicate that modifications to the azetidine structure can lead to increased potency against specific cancer types .
Structure-Activity Relationship (SAR)
The biological activity of azetidine derivatives can often be correlated with their structural features:
- Sulfonyl Group : Enhances solubility and interaction with biological targets.
- Bromine Substitution : Increases lipophilicity, potentially improving membrane permeability.
- Methyl Groups : Can influence steric hindrance and electronic properties, affecting binding affinity to targets.
Case Studies
Several studies have highlighted the effectiveness of azetidine derivatives in various biological assays:
- Antibacterial Studies : A series of azetidine derivatives were evaluated for their ability to inhibit bacterial growth. The most effective compounds were those with a combination of halogen and sulfonamide groups.
- Cytotoxicity Assays : Compounds were screened against multiple cancer cell lines, revealing that specific substitutions led to significant reductions in cell viability.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of Azetidine, 2-(3-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-, we compare it with a structurally related analog, Azetidine, 2-(2,3-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]- , as described in .
Key Structural and Physicochemical Differences
Functional Implications
Reactivity: The bromine atom in the 3-bromophenyl derivative may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further derivatization. In contrast, the dimethoxy analog’s methoxy groups are less reactive but may stabilize aromatic systems via resonance .
Biological Activity :
- Bromine’s halogen-bonding capability could enhance binding affinity to proteins or receptors compared to methoxy groups. However, the dimethoxy compound’s electron-rich aromatic ring might improve solubility and bioavailability .
Thermal Stability :
- The bromophenyl derivative’s higher molar mass and halogen presence may increase thermal stability relative to the dimethoxy analog, though experimental data are needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
